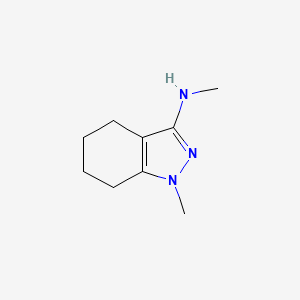

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Description

Significance of Indazole and Tetrahydroindazole (B12648868) Scaffolds in Medicinal and Synthetic Chemistry

Overview of Heterocyclic Ring Systems and Their Research Relevance

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. nih.govnih.gov Their presence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores their importance. Nitrogen-containing heterocycles are particularly prominent, forming the basis for a significant percentage of all known organic compounds and approved drugs. nih.gov The unique spatial arrangement and electronic properties conferred by the heteroatoms allow these molecules to engage in specific interactions with biological macromolecules, such as enzymes and receptors, making them invaluable tools in drug discovery. nih.gov

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural motif in many biologically active compounds. nih.gov Its derivatives have been investigated for a wide array of therapeutic applications. The partially saturated version, the tetrahydroindazole scaffold, retains key structural features while offering greater three-dimensional complexity, which can be advantageous for optimizing binding affinity and pharmacokinetic properties. nih.gov

Exploration of Aromaticity and Tautomeric Equilibria in Indazole Derivatives

Indazole itself is an aromatic compound, a property that contributes to its stability. It can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations and experimental data have shown that the 1H-tautomer is generally the more stable and predominant form. nih.govjmchemsci.com

In the case of the 4,5,6,7-tetrahydroindazole framework, the benzene ring is replaced by a saturated cyclohexane (B81311) ring, meaning the bicyclic system as a whole is not aromatic. However, the pyrazole portion of the ring can still exhibit tautomerism. Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have explored the relative stabilities of their 1H and 2H tautomers. nih.govresearchgate.net The equilibrium between these forms can be influenced by the nature and position of substituents on the ring system. nih.gov For N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, the presence of a methyl group at the N-1 position locks the pyrazole ring into the 1H tautomeric form.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethyl-4,5,6,7-tetrahydroindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-10-9-7-5-3-4-6-8(7)12(2)11-9/h3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHLDAOOIFPOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C2=C1CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Nomenclatural Considerations for the N,1 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 3 Amine Compound

Established Synthetic Routes for the Tetrahydroindazole (B12648868) Core

The synthesis of the tetrahydroindazole core is a foundational step that has been approached through several well-documented strategies. These methods primarily involve the initial construction of the indazole ring system, often from acyclic or carbocyclic precursors, followed by modifications to establish the saturated portion of the molecule.

Cyclization Strategies for Indazole Ring Construction

The formation of the pyrazole ring fused to a cyclohexane ring is most commonly achieved through a condensation reaction between a 1,3-dicarbonyl compound, specifically a 2-acylcyclohexanedione derivative, and a hydrazine (B178648). This approach is a versatile and widely adopted method for creating the 4,5,6,7-tetrahydro-1H-indazole scaffold.

A typical procedure involves reacting a compound such as 2-acetylcyclohexane-1,3-dione with a substituted hydrazine in a suitable solvent. For instance, the reaction of 2-acetylcyclohexane-1,3-dione with 2-hydrazinopyridine (B147025) in ethanol (B145695) at 80°C yields the corresponding N-pyridinyl-substituted tetrahydroindazole. nih.gov This reaction capitalizes on the nucleophilicity of the hydrazine attacking the ketone functionalities of the dicarbonyl compound, leading to a cyclization and dehydration cascade to form the stable heterocyclic system.

Variations of this strategy include the use of different hydrazine derivatives to introduce various substituents at the N1 position from the outset. The reaction conditions can be optimized by using acidic or basic catalysts to facilitate the condensation and cyclization steps. Some protocols have demonstrated success using microwave irradiation to accelerate the reaction. nih.gov Transition-metal-catalyzed methods, such as those employing rhodium complexes, have also been developed for the synthesis of indazole derivatives through C-H activation and annulation sequences, offering alternative routes to the core structure. mdpi.com

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

| 2-Acetylcyclohexane-1,3-dione | 2-Hydrazinopyridine | Ethanol, 80°C | N1-Pyridinyl-tetrahydroindazole | nih.gov |

| 1,3-Diketone/β-Ketoester | Aryl/Alkyl Aldehydes | Amberlyst A-21 | Functionalized Cyclohexanone (B45756) | researchgate.net |

| Cyclohexanone Derivative | Hydrazine Hydrate (B1144303) | Acidic Toluene | N2-Substituted Tetrahydroindazole | researchgate.net |

| Imidates | Nitrosobenzenes | Rhodium/Copper Catalyst | 1H-Indazole Derivative | mdpi.com |

Approaches for Introducing the Tetrahydro Moieties, Including Reductive Methods

The "tetrahydro" moiety of the target compound is typically incorporated by starting the synthesis with a pre-saturated six-membered ring. The use of cyclohexane-1,3-dione or its derivatives as the foundational building block ensures that the resulting indazole is hydrogenated at the 4, 5, 6, and 7 positions. nih.gov This approach is efficient as it bypasses the need for a separate reduction step of an aromatic ring, which would likely require harsh conditions and could present regioselectivity challenges.

For example, the synthesis of various substituted tetrahydroindazoles begins with 5-substituted cyclohexane-1,3-diones. nih.gov These precursors are first acylated to introduce the necessary second carbonyl group (e.g., converting to a 2-acetylcyclohexane-1,3-dione), which then undergoes cyclization with hydrazine. nih.gov This methodology directly yields the 4,5,6,7-tetrahydro-1H-indazole core, with the saturation of the carbocyclic ring preserved throughout the synthetic sequence.

While less common for this specific class of compounds, reductive methods can be employed to saturate an aromatic indazole. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for the reduction of aromatic rings, although it may require high pressures and temperatures and could affect other functional groups in the molecule.

Functionalization and Derivatization at Key Positions

Once the tetrahydroindazole core is established, subsequent reactions are required to install the specific functional groups of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine: the amine group at the C3 position and the methyl group at the N1 position.

Amination Protocols for the C3 Position

Introducing an amine group at the C3 position is a critical functionalization step. A prevalent strategy for synthesizing 3-aminoindazoles involves the cyclization of an ortho-halobenzonitrile derivative with hydrazine. For example, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in high yield. nih.gov This method relies on the nitrile group being converted into the 3-amino functionality during the hydrazine-mediated cyclization. A similar strategy can be envisioned for tetrahydroindazole analogs, starting from a 2-cyano-3-oxocyclohexene derivative or a related precursor.

Alternative methods for C3 amination on a pre-formed indazole ring can be challenging. However, photochemical methods have been reported for the C3-amination of pyridines, which could potentially be adapted for other nitrogen-containing heterocycles. chemrxiv.orgnih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in various biologically active molecules, highlighting the importance of efficient synthetic routes to this moiety. nih.gov

N-Alkylation Strategies for the N1 Position

The final step in the synthesis of the target molecule is the methylation of the N1 nitrogen. N-alkylation of the indazole ring system must be carefully controlled to achieve the desired regioselectivity, as alkylation can occur at either the N1 or N2 position. The outcome is often influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govnih.gov

For achieving N1 selectivity, a common and effective system involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). nih.govnih.gov The sodium hydride deprotonates the indazole, forming an indazolide anion. In THF, this system tends to favor alkylation at the more sterically accessible and thermodynamically stable N1 position. Studies have shown that for many C3-substituted indazoles, this combination provides excellent N1 regioselectivity. nih.gov In contrast, Mitsunobu conditions often show a preference for the formation of the N2-alkylated regioisomer. nih.gov

| Base | Solvent | Alkylating Agent | Major Product | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | N1-alkylated indazole | nih.govnih.gov |

| - | - | Mitsunobu Conditions | N2-alkylated indazole | nih.gov |

Catalytic Systems and Reaction Condition Optimization in Tetrahydroindazole Synthesis

The efficiency and selectivity of tetrahydroindazole synthesis are often enhanced by the use of specific catalytic systems and carefully optimized reaction conditions.

In the construction of the core ring system, both acidic and basic catalysts are employed. Acidic catalysts, such as acetic acid, can be used to promote the condensation of diketones with hydrazines. researchgate.net In some syntheses, inexpensive and reusable solid-phase catalysts like Amberlyst A-21 have been utilized to construct the cyclohexanone ring precursor under mild conditions, making the process more environmentally friendly. researchgate.net

For certain cyclization strategies, transition metal catalysts play a crucial role. Rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds represents an advanced methodology for constructing 3-acyl-2H-indazoles. mdpi.com Similarly, copper-catalyzed Huisgen 1,3-dipolar cycloaddition reactions have been used to functionalize azido-tetrahydroindazolones, demonstrating the utility of metal catalysis in derivatizing the core structure. researchgate.net The choice of catalyst system, including the metal salt (e.g., [Cp*RhCl2]2/AgSbF6) and additives (e.g., PivOH), is critical for the success of these transformations. mdpi.com

Optimization of reaction conditions also extends to solvent choice and temperature. For N1-alkylation, the use of THF is key for high regioselectivity with NaH. nih.gov In other reactions, such as the cyclization to form the indazole ring, solvents like ethanol are commonly used, with temperatures often elevated to drive the reaction to completion. nih.gov The development of catalyst-free systems, for example, conducting reactions in water, represents a green chemistry approach to the synthesis of related heterocyclic structures.

Acid-Catalyzed Cyclization and Hydrazine-Mediated Reactions

A foundational and widely employed method for the construction of the tetrahydroindazole core involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This approach is exemplified by the synthesis of various multisubstituted 4,5,6,7-tetrahydro-1H-indazole derivatives. lookchem.com

The reaction typically proceeds by reacting a substituted cyclohexanone derivative, which contains a 1,3-dicarbonyl moiety, with hydrazine hydrate or a substituted hydrazine in an acidic medium, such as methanol (B129727) with a catalytic amount of acid (MeOH/H+). lookchem.com The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization, followed by dehydration, to yield the stable tetrahydroindazole ring system.

This method is versatile, allowing for the introduction of various substituents on both the cyclohexyl and the pyrazole rings of the resulting tetrahydroindazole. For instance, the synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives has been successfully achieved using this strategy. lookchem.com

| Starting Material | Reagent | Conditions | Product | Ref |

| Substituted cyclohexanone derivative | Hydrazine hydrate | Acidic medium (MeOH/H+) | Multisubstituted 4,5,6,7-tetrahydro-1H-indazole derivative | lookchem.com |

| 2-Fluorobenzonitrile derivative | Hydrazine hydrate | Reflux | 3-Aminoindazole derivative | researchgate.net |

| 2-Bromobenzonitrile | Benzophenone hydrazone, then acid | Pd-catalysis, then acidic workup | 3-Aminoindazole derivative | nih.gov |

Transition Metal-Catalyzed Coupling and Functional Group Transformations

Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The synthesis of indazole and tetrahydroindazole derivatives is no exception, with catalysts based on palladium, rhodium, and copper playing pivotal roles. acs.orgresearchgate.netnih.gov

One prominent strategy involves the intramolecular C-H amination of hydrazones, which can be facilitated by transition metal catalysts. For instance, palladium-catalyzed intramolecular C-H amination of tosyl hydrazonamides has been reported for the synthesis of 3-amino-1H-indazoles. researchgate.net While this example leads to an aromatic indazole, the fundamental transformation can be conceptually applied to saturated precursors to afford tetrahydroindazole derivatives.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the functionalization of the indazole core. For example, 3-bromo-indazol-5-amine can be coupled with various arylboronic acids using a palladium catalyst to yield 3-aryl-1H-indazol-5-amine derivatives. researchgate.netscielo.br This highlights the potential for late-stage functionalization of a pre-formed tetrahydroindazole scaffold.

Rhodium and copper co-catalyzed reactions have also been developed for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes. acs.org Such advanced methodologies, while demonstrated for indazoles, offer a blueprint for the development of novel synthetic routes to their tetrahydro counterparts.

Functional group transformations are another critical aspect of synthesizing specifically substituted tetrahydroindazoles. These can include the reduction of a nitro group to an amine, as demonstrated in the synthesis of 1,3-dimethyl-1H-indazol-6-amine from its nitro precursor using a palladium on carbon (Pd/C) catalyst and hydrogen gas. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | Substrate | Product | Ref |

| Intramolecular C-H Amination | Pd(OAc)2 | Tertiary amide | 3-Amino-1H-indazole derivative | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)2, RuPhos, K3PO4 | 3-Bromo-indazol-5-amine, Arylboronic acid | 3-Aryl-1H-indazol-5-amine derivative | scielo.br |

| C-H Activation/Annulation | Rh(III)/Cu(II) | Imidate, Nitrosobenzene | 1H-Indazole derivative | acs.org |

| Nitro Group Reduction | Pd/C, H2 | 1,3-Dimethyl-6-nitro-1H-indazole | 1,3-Dimethyl-1H-indazol-6-amine | beilstein-journals.org |

Alternative Synthetic Approaches (e.g., Solvent-Free, Microwave-Assisted)

In the pursuit of more sustainable and efficient chemical processes, alternative synthetic methodologies such as solvent-free and microwave-assisted reactions have gained significant traction. nih.govchemrxiv.org These techniques often lead to shorter reaction times, higher yields, and a reduction in chemical waste, aligning with the principles of green chemistry.

Microwave irradiation has been successfully applied to the synthesis of tetrahydroindazole derivatives. chemrxiv.org The use of microwave heating can significantly accelerate the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, leading to the formation of the tetrahydroindazole core in a much shorter timeframe compared to conventional heating methods. acs.org This rapid and efficient heating can also improve the regioselectivity and stereoselectivity of certain reactions. chemrxiv.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent a particularly environmentally friendly approach. researchgate.net By eliminating the need for a solvent, these methods reduce the environmental impact and simplify the purification process. The synthesis of various heterocyclic compounds, including indazole derivatives, has been demonstrated under solvent-free conditions, often with the use of a solid support or a catalyst that facilitates the reaction in the absence of a bulk solvent.

| Method | Key Features | Application | Ref |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Synthesis of substituted tetrahydroindazoles | acs.orgchemrxiv.org |

| Solvent-Free Synthesis | Environmentally friendly, simplified workup | Synthesis of imidazole (B134444) and other heterocyclic derivatives | researchgate.net |

Theoretical Considerations for Synthetic Scalability and Efficiency

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several theoretical and practical factors to ensure scalability and efficiency. For the synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine and related compounds, these considerations are crucial for determining the economic viability and environmental impact of the manufacturing process.

A key factor is the cost and availability of starting materials . Synthetic routes that utilize inexpensive and readily available precursors are generally more amenable to large-scale production. For instance, a synthesis starting from simple cyclohexanone derivatives and commercially available hydrazines would likely be more cost-effective than a route requiring complex, multi-step syntheses of the initial reactants.

The choice of catalysts and reagents has a significant impact on scalability. The use of highly efficient and recyclable catalysts is desirable to minimize cost and waste. nih.gov Transition metal catalysts, while often highly effective, can be expensive, and their removal from the final product can be challenging. Therefore, the development of routes that use catalytic amounts of inexpensive and non-toxic metals, or even metal-free conditions, is a key area of research for sustainable large-scale synthesis.

Finally, the ease of purification and the generation of waste (E-factor) are crucial for an environmentally and economically sound process. researchgate.net Syntheses that produce the desired product in high purity with minimal byproducts simplify the purification process, which can be a significant bottleneck in large-scale production. Solvent-free methods or the use of recyclable and environmentally benign solvents contribute to a more sustainable and efficient process.

Chemical Reactivity and Advanced Derivatization of the N,1 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 3 Amine Scaffold

Transformations Involving the Amine Functionality

The primary amino group at the C-3 position is the most prominent site for nucleophilic reactions, allowing for a wide array of chemical transformations to introduce diverse functional groups and build more complex molecular architectures.

The 3-amino group readily participates in nucleophilic acyl substitution reactions with various acylating agents. Treatment with acyl chlorides or anhydrides under basic conditions leads to the formation of stable amide derivatives. This reaction is a common strategy for attaching new side chains to the indazole core. For instance, reacting the amine with chloroacetic anhydride (B1165640) under alkaline conditions produces an intermediate that can be further functionalized. researchgate.net

Similarly, the amine can undergo nucleophilic alkylation. As a primary amine, it can react with alkyl halides. However, direct alkylation can sometimes be difficult to control, potentially leading to mixtures of mono- and di-alkylated products. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred for selective mono-alkylation. The N-alkylation of the indazole ring itself is also a significant area of study, with reaction conditions determining whether the alkyl group attaches to the N-1 or N-2 position. nih.govresearchgate.net For the exocyclic amine, the reaction proceeds as a standard nucleophilic attack on an alkyl electrophile.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)acetamide |

| Acylation | Benzoic Anhydride | N-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)benzamide |

| Alkylation | Methyl Iodide | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

| Alkylation | Benzyl Bromide | N-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

Reductive amination is a highly efficient and controlled method for N-alkylation of the primary amine. mdpi.com This one-pot reaction involves the initial condensation of the amine with an aldehyde or a ketone to form an imine intermediate. youtube.com This intermediate is not isolated but is reduced in situ to the corresponding secondary amine using a mild reducing agent. masterorganicchemistry.com

Commonly used reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine over the carbonyl starting material. masterorganicchemistry.commdpi.com This methodology avoids the over-alkylation issues associated with direct alkylation using alkyl halides and allows for the introduction of a wide variety of alkyl substituents. masterorganicchemistry.comyoutube.com

Table 2: Reductive Amination Pathways

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

| Benzaldehyde | NaBH₃CN | N-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

| Cyclohexanone (B45756) | NaBH(OAc)₃ | N-cyclohexyl-1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |

The condensation of the primary amine at the C-3 position with aldehydes or ketones yields imines, commonly known as Schiff bases. This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. nih.gov These Schiff bases are valuable intermediates themselves and can be used in further synthetic transformations or studied for their biological properties. The synthesis is often straightforward, sometimes occurring by simply mixing the reactants in a suitable solvent like ethanol (B145695) at room temperature. nih.gov

Electrophilic Aromatic Substitution on the Tetrahydroindazole (B12648868) Ring System

The tetrahydroindazole core consists of an aromatic pyrazole (B372694) ring fused to a saturated cyclohexane (B81311) ring. The saturated carbocyclic portion is generally unreactive towards electrophiles. The pyrazole ring, while aromatic, is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is modest and depends heavily on the reaction conditions and existing substituents. A potential pathway for substitution involves the initial aromatization of the tetrahydro-ring, followed by electrophilic attack on the resulting fully aromatic indazole system. researchgate.net

Direct electrophilic halogenation on the saturated cyclohexane part of the scaffold is not feasible. However, halogenation can be achieved following an initial oxidation step. Research on related tetrahydro-benzo[g]indazoles has shown that the ring system can undergo oxidative aromatization. researchgate.net For instance, treatment with reagents like N-bromosuccinimide (NBS) can result in both aromatization of the six-membered ring and subsequent bromination. researchgate.net In such a scenario, the newly formed aromatic ring would be activated by the pyrazole system, directing bromination to specific positions. This suggests a potential two-step pathway for the halogenation of the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine core: oxidation to the corresponding aromatic indazole, followed by electrophilic bromination.

Intrinsic Stability and Potential Degradation Pathways

The stability of the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold is governed by the chemical properties of its constituent parts: the pyrazole ring, the saturated carbocycle, and the primary amine.

The pyrazole ring is known for its considerable thermal and chemical stability, being a 6π-electron aromatic system. It is generally resistant to non-catalytic oxidation and reduction. The primary amine functionality, however, is more susceptible to degradation. Amines can undergo oxidation, especially in the presence of air and light, which can be initiated photochemically or radiolytically. Degradation can also occur in the presence of strong acids, such as nitric acid.

A significant degradation pathway for the tetrahydroindazole ring system itself is oxidative dehydrogenation. Under certain oxidative conditions, the saturated six-membered ring can aromatize to form the corresponding fully aromatic indazole derivative. researchgate.net The stability can also be influenced by the solvent system; for example, thermal degradation rates of amines can be higher in certain organic diluents compared to aqueous solutions. unit.no

Susceptibility to Oxidation

While direct experimental data on the oxidation of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is not extensively documented, the reactivity of the tetrahydroindazole core suggests two primary oxidative pathways: aromatization and hydroxylation.

Aromatization: The conversion of the 4,5,6,7-tetrahydro-1H-indazole ring system to its fully aromatic indazole counterpart is a well-established oxidative transformation. thieme-connect.de This process involves the formal loss of hydrogen from the saturated carbocyclic ring, leading to the formation of a stable, bicyclic aromatic system. This reaction can be accomplished using various oxidizing agents and is a common consideration in the chemistry of these scaffolds.

Hydroxylation: In biological systems or under specific chemical oxidation conditions, the saturated carbocyclic portion of the tetrahydroindazole scaffold is susceptible to hydroxylation. Metabolic stability studies performed on complex tetrahydroindazole-based inhibitors have identified monohydroxylation on the central tetrahydroindazole ring as a major metabolic pathway. acs.org This suggests that the aliphatic carbons of the cyclohexene (B86901) ring in N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine are potential sites for oxidative modification, which could be exploited for the synthesis of new derivatives.

Ring-Opening Mechanisms

The pyrazole ring, which forms the core of the indazole scaffold, is an aromatic heterocycle known for its considerable stability. chemicalbook.com It is generally resistant to cleavage under typical synthetic conditions, including oxidation and reduction. chemicalbook.compharmaguideline.com However, ring-opening of the pyrazole nucleus can be induced under specific, often harsh, conditions.

Mechanisms that can lead to pyrazole ring cleavage include:

Deprotonation with Strong Base: The C3 position of the pyrazole ring can be deprotonated by a very strong base, which may lead to subsequent ring-opening. chemicalbook.compharmaguideline.com

Electrolytic Oxidation and Ozonolysis: These powerful oxidative methods are capable of cleaving the stable aromatic ring. chemicalbook.com

Reaction with Chlorine: Certain pyrazole-4-sulphonyl chloride derivatives have been shown to undergo ring cleavage when treated with chlorine in aqueous acetic acid. rsc.org

Electrochemical Catalysis: An electrochemically catalyzed N-N coupling and subsequent ring cleavage has been reported for simple 1H-pyrazoles, proceeding through an oxidized pyrazole intermediate. thieme-connect.com

It is important to note that these are not general reactions and their applicability to the robust N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold has not been demonstrated. The stability of the pyrazole N-N bond is significant, and its cleavage typically requires specific catalytic systems, such as rhodium(III) catalysis for pyrazolones or the use of diboron (B99234) reagents for hydrazines. rsc.orgnih.gov

Design and Synthesis of Chemically Modified Analogues for Research Applications

The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold offers multiple points for chemical modification, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies and other research applications. Key sites for derivatization include the 3-amino group and the saturated carbocyclic ring.

Elaboration of Side Chains and Ring Substitutions

The primary amino group at the C3-position is a versatile chemical handle for introducing a wide variety of side chains. Furthermore, the tetrahydro ring can be functionalized, often through precursors containing a keto group.

Derivatization of the 3-Amino Group:

Acylation: The 3-amino group can be readily acylated with carboxylic acids (using coupling agents like EDC·HCl and HOBT), acid chlorides, or anhydrides to form a stable amide linkage. This is a common strategy for creating libraries of indazole-3-carboxamide derivatives. nih.govderpharmachemica.com

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the 3-amino group with various isocyanates or isothiocyanates provides access to a wide range of N,N'-disubstituted urea and thiourea derivatives. nih.govmdpi.comuea.ac.uk This linkage is a key feature in many biologically active molecules, including kinase inhibitors. nih.gov

Substitution on the Tetrahydro Ring:

Reductive Amination: A common synthetic route to tetrahydroindazoles involves precursors such as 4,5,6,7-tetrahydro-1H-indazol-4-ones. researchgate.netresearchgate.net The ketone functionality in these precursors is a prime site for modification. Reductive amination, which involves the condensation of the ketone with an amine to form an imine followed by reduction, is a powerful method for introducing diverse amino side chains onto the carbocyclic ring. nih.govnih.govorganic-chemistry.org This two-step or one-pot procedure is widely used in pharmaceutical synthesis to form C-N bonds. nih.gov

The following table summarizes potential derivatization reactions for the scaffold.

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Resulting Moiety | Reference Analogy |

| Acylation | R-COOH, EDC, HOBT, TEA, in DMF | 3-Amino | 3-Carboxamide | derpharmachemica.com |

| Urea Formation | R-N=C=O, in suitable solvent | 3-Amino | 3-Urea | nih.gov, uea.ac.uk |

| Thiourea Formation | R-N=C=S, in suitable solvent | 3-Amino | 3-Thiourea | mdpi.com, mdpi.com |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ or H₂/Pd-C (on keto-precursor) | C4/C5-Keto | C4/C5-Amino Side Chain | nih.gov, nih.gov |

Table 1: Synthetic strategies for the derivatization of the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold based on established methodologies for related compounds.

Preparation of Hybrid Molecular Architectures

The synthetic handles elaborated in the previous section serve as anchor points for the construction of more complex, hybrid molecular architectures. This strategy involves covalently linking the tetrahydroindazole scaffold to other distinct molecular moieties, often other pharmacophores, to create multifunctional molecules or to explore new regions of chemical space.

The amide and urea linkages are particularly effective for this purpose. For instance, the synthesis of 1H-indazole-3-amine derivatives as antitumor agents often involves a multi-step sequence where the 3-amino group is first acylated with a linker like chloroacetyl chloride, which is then coupled with various thiophenols or piperazines to generate the final hybrid molecules. nih.gov Similarly, diaryl urea and thiourea derivatives based on a 1H-indazole-3-amine core have been designed as multi-target receptor tyrosine kinase (RTK) inhibitors. mdpi.com

This molecular hybridization approach allows for the combination of the favorable properties of the tetrahydroindazole core with those of other chemical classes, a strategy widely employed in modern drug discovery to enhance potency, selectivity, or pharmacokinetic properties. researchgate.net

Spectroscopic and Computational Characterization of the N,1 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 3 Amine System

Advanced Spectroscopic Methods for Structural Assignment

A combination of sophisticated spectroscopic techniques is essential for the unambiguous determination of the constitution of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, including the precise placement of substituents and the confirmation of the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular framework of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine. Analysis of ¹H and ¹³C NMR spectra, complemented by distortionless enhancement by polarization transfer (DEPT) and two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups. The N1-methyl group would likely appear as a singlet in the range of 3.6-4.0 ppm, while the C-methyl group (if present, though the IUPAC name suggests a methyl on the pyrazole (B372694) nitrogen, not on the tetrahydro ring) would have a different chemical shift. The protons of the tetrahydro-substituent (C4, C5, C6, C7) would present as complex multiplets in the aliphatic region (typically 1.5-2.8 ppm). The primary amine (-NH₂) protons would exhibit a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, would confirm the presence of two methyl carbons (positive signals), four methylene (B1212753) carbons (negative signals), and three quaternary carbons (C3, C3a, and C7a, absent in DEPT-135). The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, C3, bearing the amino group, and C3a and C7a, at the ring junction, would be significantly deshielded compared to the sp³-hybridized carbons of the cyclohexene (B86901) moiety. researchgate.net

2D-NMR experiments are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the tetrahydro ring, confirming the sequence of the -CH₂- groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for confirming the position of the substituents. Correlations from the N1-methyl protons to C3a and C7a, and from the C-methyl protons (if applicable) to adjacent carbons, would definitively establish their locations. beilstein-journals.org HMBC can also help in distinguishing between the N1 and N2 isomers, as the long-range coupling patterns to the ring-junction carbons would differ. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N1-CH₃ | 3.75 (s, 3H) | 35.2 |

| C-CH₃ | 2.20 (s, 3H) | 11.5 |

| C4-H₂ | 2.55 (m, 2H) | 23.1 |

| C5-H₂ | 1.80 (m, 2H) | 22.5 |

| C6-H₂ | 1.80 (m, 2H) | 22.8 |

| C7-H₂ | 2.45 (m, 2H) | 21.0 |

| NH₂ | 4.50 (br s, 2H) | - |

| C3 | - | 150.5 |

| C3a | - | 115.0 |

| C7a | - | 142.0 |

Note: Chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Mass spectrometry (MS) serves to confirm the molecular weight and elemental composition, and to provide structural information through analysis of fragmentation patterns. For N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (molecular formula C₉H₁₅N₃), the nominal molecular weight is 165 g/mol .

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak ([M]⁺) in the mass spectrum would have an odd mass-to-charge (m/z) ratio, consistent with the Nitrogen Rule. youtube.com

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of aliphatic amines and heterocyclic systems. miamioh.edulibretexts.org A primary fragmentation pathway is the α-cleavage, which is common for amines. libretexts.org This would involve the cleavage of the C3a-C4 or C7a-C7 bonds, leading to stable resonance-stabilized fragments. Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable [M-15]⁺ ion. Further fragmentation could involve the loss of small neutral molecules like HCN, ethene from the tetrahydro ring, or cleavage of the pyrazole ring itself. youtube.comresearchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 165 | [C₉H₁₅N₃]⁺ | Molecular Ion ([M]⁺) |

| 150 | [C₈H₁₂N₃]⁺ | Loss of methyl radical (•CH₃) |

| 137 | [C₇H₁₁N₃]⁺ | Loss of ethene (C₂H₄) from tetrahydro ring |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine molecule. The spectrum is expected to be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aliphatic ring and methyl groups, and vibrations of the heterocyclic ring system. mdpi.com

The primary amine group (-NH₂) will give rise to two distinct, medium-intensity bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A broad N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

The aliphatic C-H stretching vibrations from the methyl groups and the tetrahydro ring will appear as strong, sharp bands just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range). vscht.cz The C-N stretching vibration, characteristic of amines, will produce a medium to strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com Vibrations associated with the C=N and N-N bonds of the indazole ring are expected in the fingerprint region (1600-1400 cm⁻¹).

Table 3: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 2950–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, Broad |

| 1600–1450 | C=N / C=C Stretch | Indazole Ring | Medium-Weak |

| 1335–1250 | C-N Stretch | Aromatic/Aliphatic Amine | Medium-Strong |

Computational Chemistry for Predictive Molecular Analysis

Computational methods provide predictive insights into the molecule's properties and reactivity, complementing experimental data and guiding further research.

Molecular descriptors are numerical values that encode information about a molecule's structure and are used to predict its physicochemical properties, such as absorption and distribution.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen). For N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, the presence of three nitrogen atoms, particularly the primary amine, results in a moderate TPSA value. A related compound, 4,5,6,7-Tetrahydro-1H-indazol-3-amine, has a calculated TPSA of 54.7 Ų. chemscene.com The addition of two methyl groups would slightly alter this value.

Lipophilicity (LogP) , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity. It influences solubility and permeability. The LogP for this compound can be computationally estimated, with the aliphatic tetrahydro ring and methyl groups contributing to its lipophilic character, while the amine and pyrazole nitrogens provide hydrophilic character.

Table 4: Predicted Molecular Descriptors

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃ | - |

| Molecular Weight | 165.24 g/mol | - |

| TPSA | ~51.5 Ų | Predicts membrane permeability |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net Methods like DFT with the B3LYP functional can be used to optimize the molecular geometry and calculate various electronic parameters. irjweb.comdnrcollege.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. researchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net For this amine-substituted indazole, the HOMO is likely localized on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The energy gap between HOMO and LUMO (ΔE) provides a measure of the molecule's chemical stability and reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. dnrcollege.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the pyrazole ring and the lone pair of the amino group. Regions of positive potential (blue) indicate electron-poor areas, typically around the hydrogen atoms of the amine group, which are susceptible to nucleophilic attack. nih.gov This analysis provides a detailed picture of where the molecule is most likely to interact with other reagents.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the molecular docking of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine. While research exists on the docking of other indazole derivatives, providing insights into their potential biological targets, this information is not directly applicable to the specific compound due to structural differences that would significantly alter binding interactions. The precise interactions of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine with biological targets remain uncharacterized in the public domain.

Interactive Data Table: Ligand-Target Interactions for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conformational Analysis and Molecular Dynamics Simulations

There is currently no publicly available research detailing the conformational analysis or molecular dynamics simulations of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine. Such studies would be essential to understand the molecule's three-dimensional structure, flexibility, and dynamic behavior over time, which are critical determinants of its chemical and biological properties. Without these computational investigations, the conformational landscape and stability of its different conformers are unknown.

Interactive Data Table: Conformational Parameters for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

| Conformational State | Relative Energy (kcal/mol) | Dihedral Angles (degrees) | Key Structural Features |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Experimental Research Applications in Molecular Science Excluding Direct Clinical Efficacy

Role as a Versatile Synthetic Intermediate and Chemical Building Block

The substituted indazole framework is a cornerstone in the synthesis of complex molecular architectures for various scientific applications. The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine structure, featuring a saturated carbocyclic ring fused to a pyrazole (B372694) system with strategic N-methylation and a primary amine, presents itself as a valuable and versatile building block in synthetic chemistry.

Scaffold for Rational Design in Chemical Biology and Material Science

The indazole scaffold is widely recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in various kinase inhibitors. nih.gov The tetrahydro-variant of the indazole core, as seen in N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, offers a three-dimensional geometry that can be exploited for probing the often-complex topographies of protein active sites.

In the realm of chemical biology, this compound serves as a foundational scaffold for the rational design of targeted molecular probes and therapeutic candidates. The primary amine at the 3-position provides a convenient handle for the introduction of various functionalities through amide bond formation, reductive amination, or other nitrogen-based chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties. The N-methylation at the 1-position can influence the compound's solubility, metabolic stability, and binding interactions. beilstein-journals.orgnih.gov

While the application of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine in material science is not well-documented, the inherent properties of the indazole ring, such as its aromaticity and ability to participate in hydrogen bonding and π-stacking interactions, suggest its potential as a building block for novel organic materials. Derivatives could be explored for applications in organic electronics, sensing, and the development of functional polymers.

Precursors for the Development of Advanced Chemical Probes

Advanced chemical probes, such as fluorescently labeled ligands and affinity-based probes, are indispensable tools for studying biological systems. The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold is a suitable precursor for the synthesis of such probes. The primary amine can be readily conjugated with fluorophores, biotin, or photo-activatable cross-linking agents.

For instance, fluorescently labeled derivatives could be synthesized to visualize the subcellular localization of their target proteins or to quantify ligand-receptor interactions in real-time using techniques like fluorescence polarization or Förster resonance energy transfer (FRET). The synthesis of bivalent and fluorescent ligands has been explored for other heterocyclic systems to investigate receptor dimerization. uni-regensburg.de A similar approach could be applied to the tetrahydroindazole (B12648868) scaffold to probe the oligomerization of its target receptors.

Exploration of Molecular Interactions with Biological Macromolecules

The biological activity of any small molecule is contingent upon its interactions with biological macromolecules. The N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold has been implicitly studied through its derivatives in the context of enzyme and receptor modulation.

Investigations into Enzyme-Ligand Recognition and Modulation

The indazole core is a well-established pharmacophore for the development of enzyme inhibitors. The 3-aminoindazole moiety is particularly effective at forming key hydrogen bonding interactions within the active sites of enzymes, most notably protein kinases. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to the binding affinity and specificity of the inhibitor.

Studies on Receptor Binding Affinities and Selectivity Profiles

Derivatives of the tetrahydroindazole scaffold have been investigated for their binding affinities to various receptors. For example, a series of tetrahydroindazole derivatives were synthesized and evaluated as potent and selective sigma-2 receptor ligands. nih.gov Another study focused on tetrahydroindazole derivatives as peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. In a recent study, indazole analogs of 5-MeO-DMT were evaluated as serotonin (B10506) receptor 2 agonists, highlighting the versatility of the indazole scaffold in targeting G-protein coupled receptors (GPCRs). semanticscholar.orgnih.gov

The binding affinity and selectivity of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine and its derivatives would be determined by the specific substitutions made to the core structure. The primary amine offers a point for diversification to optimize interactions with the target receptor's binding pocket. High-throughput screening and detailed radioligand binding assays would be necessary to determine the receptor binding profile of this specific compound.

The following table presents data for related tetrahydroindazole derivatives targeting the sigma-2 receptor.

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) |

| Derivative A | N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | >10000 | 150 ± 20 |

| Derivative B | 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | >10000 | 85 ± 15 |

| Derivative C | 5-((4-chlorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | >10000 | 92 ± 18 |

Data adapted from a study on tetrahydroindazole-based sigma-2 receptor ligands. nih.gov

Mechanistic Research on Protein Kinase Inhibition

The indazole scaffold is a key component of several clinically approved protein kinase inhibitors. researchgate.netnih.gov The 1H-indazol-3-amine structure is known to mimic the adenine (B156593) core of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov The mechanism of action of these inhibitors often involves competitive binding at the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. nih.govresearchgate.net

Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often incorporate a 3-aminoindazole moiety. This allows for the inhibitor to access a hydrophobic pocket adjacent to the ATP-binding site, leading to enhanced selectivity. While specific mechanistic studies on N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine are not available, its structural features suggest that it could serve as a scaffold for the design of both type I and type II kinase inhibitors. The saturated carbocyclic ring could be functionalized to probe interactions with regions of the kinase active site outside of the immediate hinge region, potentially leading to inhibitors with novel selectivity profiles.

The table below shows the inhibitory activity of a 1H-indazole-3-amine derivative against various cancer cell lines, demonstrating the potential of this scaffold in developing anti-cancer agents.

| Compound | Cell Line | IC50 (µM) |

| Compound 6o | A549 (Lung Cancer) | >50 |

| Compound 6o | K562 (Leukemia) | 5.15 |

| Compound 6o | PC-3 (Prostate Cancer) | 20.3 |

| Compound 6o | Hep-G2 (Liver Cancer) | 15.6 |

Data from a study on the antitumor activity of 1H-indazole-3-amine derivatives. nih.gov

The indazole core and its derivatives, including N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, are significant scaffolds in medicinal chemistry and molecular science. nih.govnih.gov These compounds have a wide array of applications stemming from their versatile chemical properties and ability to interact with various biological targets. researchgate.net Research has focused on understanding how the structure of these molecules dictates their function, a field known as Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the indazole class of molecules, these studies have been pivotal in designing compounds for research applications. The indazole scaffold is an aromatic heterocyclic system that offers multiple points for chemical modification, allowing for a systematic investigation of how different functional groups and structural changes affect molecular interactions. nih.govresearchgate.net

The 1H-indazole-3-amine moiety, a core component of the subject compound, is recognized as an effective "hinge-binding" fragment. researchgate.netnih.gov This refers to its ability to form crucial hydrogen bonds with the hinge region of protein kinases, a large family of enzymes that are important targets in molecular research. The interaction typically involves the N2 nitrogen of the indazole ring acting as a hydrogen bond acceptor and the amino group at the C3 position acting as a hydrogen bond donor.

Key structural determinants for the molecular interactions of indazole derivatives can be summarized as follows:

The Indazole Core: The bicyclic aromatic system provides a rigid scaffold that correctly positions key interacting groups. The π-electron system of the ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding site. nih.gov

The 3-Amino Group: This group is often crucial for establishing hydrogen bonds with target proteins, serving as a key anchor point for the molecule within a binding pocket. researchgate.netnih.govmdpi.com

N1-Substitution: The substituent on the N1 nitrogen of the pyrazole ring can significantly influence the compound's properties. In N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, this is a methyl group. N1-substituents can modulate solubility, cell permeability, and metabolic stability. Furthermore, they can occupy specific sub-pockets within a binding site, leading to enhanced affinity and selectivity for the target molecule.

The Tetrahydro-Fused Ring: The saturated cyclohexyl ring (the "4,5,6,7-tetrahydro" part) imparts a three-dimensional character to the otherwise planar indazole system. This can improve binding by allowing for better conformational alignment within a non-planar binding site and can influence the compound's physical properties, such as solubility. Theoretical studies on related tetrahydro-indazolones have explored the stability of different tautomeric forms, which is a critical consideration in molecular design. researchgate.net

Other Substitutions: Modifications at other positions of the indazole ring can fine-tune the electronic properties and steric profile of the molecule. For instance, adding a methyl group to the phenyl ring of certain indazole derivatives has been shown to remarkably increase activity in specific contexts. nih.gov

Rational Design Principles for Optimized Research Tools

The insights gained from SAR studies provide a foundation for the rational design of new molecules. For developing optimized research tools based on the N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine scaffold, medicinal chemists apply several principles:

Scaffold Hopping and Bioisosteric Replacement: The indazole core can be replaced with other heterocyclic systems to explore new chemical space and intellectual property. Similarly, functional groups can be replaced with bioisosteres (groups with similar physical or chemical properties) to improve a molecule's characteristics without drastically altering its interaction with the target.

Structure-Based Design: When the three-dimensional structure of a target protein is known, computational tools like molecular docking can be used to predict how derivatives of the lead compound will bind. nih.govjmchemsci.com This allows for the design of new molecules with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby increasing potency and selectivity. For example, docking studies have been used to analyze the interaction of indazole derivatives with the VEGFR2 kinase, highlighting the importance of hydrogen bonding and π–π stacking. nih.gov

Fragment-Based Design: The 1H-indazole-3-amine structure can be considered a "fragment" that binds effectively to certain protein families, like kinases. researchgate.netnih.gov This fragment can be elaborated upon by adding other chemical moieties to grow the molecule into a larger, more potent, and selective research tool.

By applying these principles, researchers can systematically modify the parent structure of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine to develop highly specific molecular probes and research tools to investigate the function of various proteins and biological pathways.

Analysis of Patent Literature for Emerging Research Trends and Novel Applications in Indazole Chemistry

An analysis of patent literature reveals significant and evolving research interest in indazole derivatives for various applications in molecular science. Patents often provide a forward-looking view of where a particular field of chemistry is headed, highlighting novel molecular structures and their intended uses as research tools or in new technologies.

The patent literature for indazole derivatives is extensive, covering a wide range of molecular targets. A notable area of research is the development of indazole compounds as modulators of cannabinoid (CB) receptors, particularly the CB1 receptor. google.com For example, a patent discloses a series of indazole derivatives designed for their CB1 receptor binding activity. google.com These compounds are not intended for direct therapeutic use but are crucial as research tools to study the endocannabinoid system, which is involved in numerous physiological processes. The patented compounds feature various substitutions on the indazole core, demonstrating the exploration of SAR to achieve desired receptor interaction profiles. google.com

Emerging trends in the patent literature for indazole chemistry include:

Kinase Inhibitors: A significant portion of patent activity focuses on indazole derivatives as inhibitors of protein kinases. nih.gov The 1H-indazole-3-amine scaffold is frequently utilized in these patents due to its proven ability to bind to the ATP-binding site of many kinases. researchgate.netnih.gov The novelty in these patents often lies in the specific substitution patterns on the indazole ring and the appended moieties, which are designed to achieve selectivity for a particular kinase or family of kinases.

Novel Heterocyclic Constructs: Researchers are patenting new synthetic methods to create more complex molecules where the indazole ring is fused or linked to other heterocyclic systems. jmchemsci.com These novel scaffolds serve as platforms for the development of next-generation research tools with unique three-dimensional shapes and properties.

Probes for Epigenetic Targets: There is growing interest in developing small molecule probes for epigenetic targets, such as histone-modifying enzymes. The versatile indazole scaffold is being explored for its potential to generate selective inhibitors for these classes of proteins.

Materials Science Applications: While less common, some patents explore the use of indazole derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components in photochemically active materials, leveraging the unique electronic properties of the heterocyclic ring system.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, and how is its structural purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization and alkylation steps. For example, tetrahydroindazole derivatives are often prepared using Ullmann-type couplings or nucleophilic substitutions, with careful control of reaction conditions (e.g., solvent polarity, temperature). Post-synthesis, structural validation is achieved through 1H/13C NMR to confirm hydrogen and carbon environments, HRMS/ESI-MS for molecular weight confirmation, and column chromatography (using gradients of EtOAc/hexane or DCM/MeOH) for purification .

Q. How does tautomerism in tetrahydroindazole derivatives influence their chemical reactivity?

- Methodological Answer : The 1H- and 2H-tautomeric forms of tetrahydroindazole derivatives exhibit significant energy differences, favoring the 1H-tautomer in most cases. This preference dictates regioselectivity in reactions like acylation or alkylation. For instance, acylation of the NH2 group in 4,5,6,7-tetrahydro-1H-indazol-3-amine derivatives occurs predominantly due to the stability of the 1H-tautomer, as confirmed by NOESY spectroscopy and computational modeling .

Q. What analytical techniques are critical for assessing the solubility and stability of N,1-dimethyl-tetrahydroindazol-3-amine in physiological conditions?

- Methodological Answer : Solubility is evaluated using UV-Vis spectroscopy at pH 7.4 (adjusted with phosphate buffer) to simulate physiological conditions. Kinetic solubility assays, performed with automated systems (e.g., TECAN IVO), measure compound dissolution over time. Stability studies employ HPLC with reverse-phase columns to monitor degradation under varying pH and temperature .

Advanced Research Questions

Q. How can regioselectivity challenges in N-functionalization of tetrahydroindazol-3-amine derivatives be addressed during cross-coupling reactions?

- Methodological Answer : Regioselectivity in Ullmann or Buchwald-Hartwig couplings is influenced by steric hindrance and electronic effects. For example, bulky ligands or directing groups (e.g., benzothiazole moieties) can steer reactions toward N1- or N2-substitution. Computational tools (DFT calculations) predict tautomer stability and reaction pathways, guiding catalyst selection (e.g., CuI for N1-arylation) .

Q. What strategies optimize the pharmacokinetic profile of tetrahydroindazole derivatives for therapeutic applications?

- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups or altering ring saturation, enhance metabolic stability and bioavailability. SwissADME or pkCSM models predict drug-likeness, focusing on parameters like LogP (<5) and topological polar surface area (TPSA <140 Ų). In vitro assays (e.g., microsomal stability tests) validate predictions .

Q. How do electronic properties of tetrahydroindazole cores affect their inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH)?

- Methodological Answer : Substituents altering electron density (e.g., methyl groups) modulate binding to DHODH’s flavin mononucleotide (FMN) pocket. Docking studies (AutoDock Vina) and SAR analysis correlate substituent position/type with IC50 values. For example, para-substituted phenyl groups enhance π-π stacking, improving inhibition .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies between in vitro and in vivo efficacy of tetrahydroindazole-based inhibitors?

- Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Use PBPK modeling to simulate in vivo absorption/distribution. Validate with tissue-specific LC-MS/MS to measure compound concentration. Parallel in vitro assays under hypoxia or serum-containing media better mimic in vivo conditions .

Q. What experimental approaches resolve conflicting NMR data for tautomeric populations in tetrahydroindazole derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and EXSY experiments quantify tautomer interconversion rates. Complement with IR spectroscopy to detect NH/ND stretching vibrations, and DFT calculations (e.g., Gaussian 09) to model energy barriers between tautomers .

Tables for Key Data

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 165.24 g/mol (C₉H₁₅N₃) | |

| LogP (Lipophilicity) | HPLC Retention Time | 2.8 ± 0.3 | |

| Aqueous Solubility (pH 7.4) | UV-Vis at 254 nm | 12.5 µM | |

| Tautomer Ratio (1H:2H) | VT-NMR/DFT | 95:5 at 298 K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.